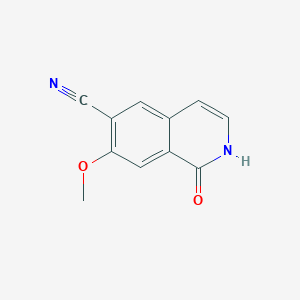

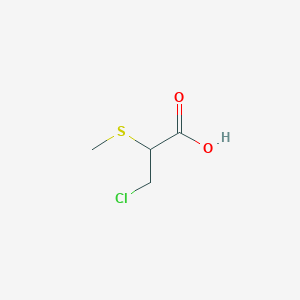

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

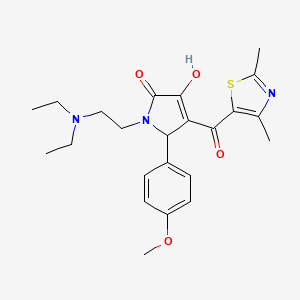

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O2 . It is a chemical reagent used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Applications De Recherche Scientifique

Antimicrobial Activity

7-Methoxy-1-oxo-2H-isoquinoline-6-carbonitrile and its derivatives have been studied for their antimicrobial properties. A series of derivatives were synthesized and evaluated for in-vitro antimicrobial activity against a range of bacteria, including Gram-positive and Gram-negative strains, and fungi. Some of these compounds showed moderate activities against a wide range of selected organisms, with certain derivatives exhibiting high antimicrobial activity against specific bacterial strains (Hagrs et al., 2015).

Corrosion Inhibition

Isoquinoline derivatives, including those similar to this compound, have been studied as corrosion inhibitors. Research shows that these compounds can effectively inhibit the corrosion of metals like mild steel in acidic mediums. The effectiveness of these inhibitors is due to their adsorption on metal surfaces, with different derivatives demonstrating varying levels of inhibition efficiency (Singh et al., 2016).

Chemical Transformations

The chemical behavior of isoquinoline derivatives, including this compound, has been explored in various reactions and transformations. For instance, the reaction of certain isoquinoline compounds with potassium cyanide in methanol solution leads to the formation of different types of compounds, which are of interest in organic synthesis (Okamoto et al., 1969).

Fluorescence Derivatization Reagent

Some isoquinoline derivatives are used as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC). For instance, a study showed that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, is a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in HPLC, indicating potential applications of similar isoquinoline derivatives in analytical chemistry (Yoshida et al., 1992).

Safety and Hazards

When handling 7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile, it is advised to do so in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It is also important to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Propriétés

IUPAC Name |

7-methoxy-1-oxo-2H-isoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-10-5-9-7(4-8(10)6-12)2-3-13-11(9)14/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGCUWCDFPUEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC(=O)C2=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(E)-2-[3-(2-chloro-6-fluorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid](/img/structure/B2926479.png)

![2-((1H-indol-3-yl)thio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2926487.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2926489.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2926493.png)

![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)